N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound featuring a piperazine-ethyl-ethanediamide backbone. Its structure includes a 4-methoxyphenyl-substituted piperazine ring linked via an ethyl chain to an ethanediamide group, with an N'-(2-ethylphenyl) substitution.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-3-18-6-4-5-7-21(18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)19-8-10-20(30-2)11-9-19/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUYIUITXNHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are typically employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
Scientific Research Applications
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of central nervous system disorders due to its activity on neurotransmitter receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The piperazine ring allows the compound to bind to these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific receptor subtype and the downstream signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound shares a core structure with several piperazine-based ethanediamides. Key structural variations among analogues include:
- Substituents on the phenyl ring : The 4-methoxyphenyl group in the target compound contrasts with fluorophenyl (e.g., 18F-FCWAY), dichlorophenyl (e.g., 11c in ), or methylbenzoyl groups (e.g., N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide) .
- Backbone modifications : Derivatives like N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide () incorporate heterocyclic moieties (furan, pyridine) that alter steric and electronic properties .
Pharmacological and Binding Profiles
Compounds with similar structures exhibit distinct receptor affinities and selectivity:
Stability and Metabolic Considerations
- 18F-Mefway : Retains ~30% intact compound in plasma at 150–180 min post-injection, demonstrating improved stability compared to 18F-FCWAY .
- Target Compound : Stability data are unavailable, but the absence of labile groups (e.g., ester or fluoromethyl) may confer metabolic resistance compared to 18F-labeled tracers.
Research Findings and Implications
- Receptor Specificity : Piperazine-ethyl-ethanediamide derivatives with methoxy or fluorophenyl substituents show strong 5-HT1A binding, as seen in 18F-Mefway (hippocampus/cerebellum = 82.3) . The target compound’s 4-methoxyphenyl group may enhance receptor affinity due to electron-donating effects.
- Structural Optimization : Substitutions on the phenyl ring (e.g., 2-ethylphenyl in the target vs. 2-methoxyphenyl in 18F-Mefway) influence lipophilicity and blood-brain barrier penetration. Dichlorophenyl analogues (e.g., 11c) may target multiple receptor subtypes .
- Limitations : Lack of direct data for the target compound necessitates caution. Functional assays (e.g., IC50 determination, PET imaging) are required to validate its utility.
Biological Activity
N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, also known as a compound with significant pharmacological interest, is primarily studied for its biological activity related to serotonin receptors. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that suggests potential interactions with various biological targets. The compound includes a piperazine moiety, which is known for its role in modulating neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Weight | 373.52 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Log P | 3.5 |
| Melting Point | Not available |
Serotonin Receptor Interaction
Research indicates that this compound exhibits significant activity at the serotonin 5-HT1A receptor. In vitro studies have shown that it acts as an antagonist, influencing serotonin-mediated responses in various brain regions. The binding affinity of the compound for the 5-HT1A receptor has been characterized, revealing an IC50 value indicating potent inhibitory activity.
Case Study: In Vivo Effects
A study conducted on animal models demonstrated that administration of the compound resulted in altered serotonin levels, leading to observable behavioral changes. These findings suggest its potential application in treating mood disorders or anxiety-related conditions.
Table 2: Biological Activity Summary
| Activity | Result |
|---|---|
| Receptor Target | 5-HT1A |
| Binding Affinity (IC50) | 0.95 nM |
| Effect on Serotonin Levels | Increased firing rate |
| Behavioral Impact | Anxiolytic effects observed |
Therapeutic Potential
Given its interaction with serotonin receptors, this compound may hold promise as a therapeutic agent for:
- Anxiety Disorders : Its ability to modulate serotonin signaling could provide relief for individuals suffering from anxiety.
- Depression : By enhancing serotonin transmission, it may serve as an adjunct treatment for depressive disorders.
Research Findings
Recent studies have focused on the pharmacokinetics of the compound, examining its metabolism and bioavailability. Preliminary results suggest that it has favorable pharmacokinetic properties, allowing for effective dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
